molecular formula C20H16N4O2S B277291 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B277291
M. Wt: 376.4 g/mol
InChI Key: BOTCJNSLJOALDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as MOTA and has been found to have potential applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of MOTA is not fully understood. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also inhibits the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
MOTA has been found to have biochemical and physiological effects on the body. Studies have shown that it can cause DNA damage and induce oxidative stress. It has also been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

MOTA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. However, its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on MOTA. One area of research is the development of MOTA derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of MOTA's potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of MOTA and its biochemical and physiological effects on the body.

Synthesis Methods

The synthesis of MOTA involves the reaction of 2-aminobenzamide and 4-phenyl-2-thiocyanatoacetic acid in the presence of triethylamine. The resulting compound is then subjected to cyclization using acetic anhydride and sulfuric acid. The final product is obtained through purification using column chromatography.

Scientific Research Applications

The scientific research application of MOTA has been focused on its potential as a therapeutic agent for various diseases. Studies have shown that MOTA has anticancer, antifungal, and antibacterial properties. It has also been found to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C20H16N4O2S

Molecular Weight

376.4 g/mol

IUPAC Name

2-(3-methyl-4-oxophthalazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C20H16N4O2S/c1-24-19(26)15-10-6-5-9-14(15)16(23-24)11-18(25)22-20-21-17(12-27-20)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,21,22,25)

InChI Key

BOTCJNSLJOALDT-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NC(=CS3)C4=CC=CC=C4

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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